Uncompetitive NMDA Receptor Antagonism: A Differentiating Mechanism vs. Cyclobenzaprine
Orphenadrine Citrate demonstrates direct, uncompetitive antagonism at the NMDA receptor, a property not shared by the widely used muscle relaxant cyclobenzaprine. Orphenadrine inhibits [3H]MK-801 binding to the PCP binding site of the NMDA receptor in postmortem human frontal cortex with a Ki of 6.0 ± 0.7 µM [1]. In contrast, the primary mechanism of cyclobenzaprine is antagonism of 5-HT2 and muscarinic receptors, with no reported significant direct NMDA receptor antagonism [2].
| Evidence Dimension | NMDA Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 6.0 ± 0.7 µM |
| Comparator Or Baseline | Cyclobenzaprine: No significant direct NMDA receptor antagonism reported |
| Quantified Difference | Not applicable (N/A) due to absence of comparable activity in the comparator. |
| Conditions | Radioligand binding assay using [3H]MK-801 in homogenates of postmortem human frontal cortex for Orphenadrine [1]; cyclobenzaprine mechanism is characterized by 5-HT2 and muscarinic receptor antagonism [2]. |
Why This Matters
The unique NMDA antagonism profile of Orphenadrine Citrate provides a distinct mechanism of action that may be relevant for specific research applications or for understanding its clinical effects, differentiating it from other SMRs like cyclobenzaprine whose primary actions are on other receptor systems.
- [1] Kornhuber, J., et al. (1995). Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies. Journal of Neural Transmission. General Section, 102(3), 237-246. DOI: 10.1007/BF01281158. View Source
- [2] PubChem. (2025). Cyclobenzaprine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2910. View Source
